N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a piperidine ring, and multiple hydroxyl and ethoxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-2-21-10-13(18)9-17-7-5-11(6-8-17)14(19)15(20)16-12-3-4-12/h11-14,18-19H,2-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBVWTVRTVJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCC(CC1)C(C(=O)NC2CC2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethoxy and hydroxypropyl groups. The final step involves the cyclopropylation of the molecule. Common reagents used in these reactions include cyclopropyl bromide, ethyl alcohol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide include:
- N-cyclopropyl-2-[1-(3-methoxy-2-hydroxypropyl)piperidin-4-yl]-2-hydroxyacetamide
- N-cyclopropyl-2-[1-(3-ethoxy-2-hydroxyethyl)piperidin-4-yl]-2-hydroxyacetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
